8-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C21H29N5O4 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.22195442 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antihypertensive Activity
A study explores the synthesis of a series of compounds including 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, with variations at the 8 position, for screening as antihypertensive agents. Among these, compounds with specific substituents demonstrated significant activity as alpha-adrenergic blockers, highlighting their potential in managing hypertension without the risk of orthostatic hypotension at effective doses (Caroon et al., 1981).
Transformations into Heterocyclic Compounds
Another research effort describes the transformation of related chemical structures into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and other heterocyclic compounds. These transformations showcase the versatility of the core structure in synthesizing a wide array of heterocyclic compounds for further biological and chemical evaluation (Kolar et al., 1996).
Angiotensin II Antagonism
Research into N-[biphenylyl(tetrazolyl)methyl]-2-butylimidazoles, which include derivatives of the core structure, demonstrated potent activity against AT1 receptors. These findings suggest the potential for compounds derived from the core structure in treating conditions mediated by angiotensin II, such as hypertension and heart failure (Harmat et al., 1995).
Anticancer and Antidiabetic Potential
The development of spirothiazolidines analogs from a compound structurally related to the core molecule has been explored for anticancer and antidiabetic applications. These compounds showed significant activity against human breast carcinoma and liver carcinoma cell lines, in addition to inhibiting alpha-amylase and alpha-glucosidase, suggesting a dual therapeutic potential (Flefel et al., 2019).
Novel Syntheses of Heterocycles
Studies have also focused on synthesizing a variety of N-heterocycles starting from compounds structurally similar to the core molecule. These syntheses lead to the generation of compounds with potential biological activities, showcasing the chemical diversity and applicability of the core structure in generating pharmacologically relevant molecules (El-Saghier et al., 2010).
Propriétés
IUPAC Name |
8-[4-[3-(1-methoxypropan-2-yl)imidazo[4,5-b]pyridin-2-yl]butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4/c1-15(13-29-2)26-17(24-16-5-4-10-22-19(16)26)6-3-7-18(27)25-11-8-21(9-12-25)14-23-20(28)30-21/h4-5,10,15H,3,6-9,11-14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUFXPYFSOZDJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C(=NC2=C1N=CC=C2)CCCC(=O)N3CCC4(CC3)CNC(=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.